molecular formula C19H23FN4O3S B2460656 3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021220-54-1

3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No. B2460656
CAS RN: 1021220-54-1
M. Wt: 406.48
InChI Key: AYCUMHMUGSVZGD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide” are not documented in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, etc. Unfortunately, these specific details for “this compound” are not available in the literature .

Scientific Research Applications

Antineoplastic Applications

A study by Gong et al. (2010) on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, reveals its metabolism in chronic myelogenous leukemia patients. The study identifies primary metabolites of Flumatinib, offering insights into its metabolic pathways in humans. This research suggests the potential use of structurally similar compounds in cancer therapy, focusing on their metabolic stability and transformation (Gong et al., 2010).

Neuroimaging Agents

Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe, structurally related to the compound of interest, in Alzheimer's disease patients. This research demonstrates the application of such compounds in developing neuroimaging agents to study brain disorders, highlighting their potential in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).

Herbicidal Activity

Hamprecht et al. (1999) synthesized new pyrimidine and triazine intermediates for herbicidal sulfonylureas, indicating the utility of fluorinated compounds in developing selective herbicides. The study showcases how modifications in the chemical structure can lead to compounds with desired biological activities, useful in agricultural sciences (Hamprecht et al., 1999).

Antimicrobial Screening

Jagtap et al. (2010) explored the synthesis of novel compounds for antimicrobial screening. This study underscores the significance of structural variations in designing compounds with potential antimicrobial properties, offering a foundation for developing new antibiotics or antiseptic agents (Jagtap et al., 2010).

Dopamine Antagonists

Van Wijngaarden et al. (1987) synthesized 2-phenylpyrroles as conformationally restricted benzamide analogues, investigating their dopamine antagonistic activity. This research provides insights into the design of compounds for potential therapeutic applications in psychiatric and neurological disorders by targeting dopamine receptors (Van Wijngaarden et al., 1987).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with its target. The specific mechanism of action of “3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide” is not documented in the available literature .

Future Directions

The future directions for research on “3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide” could involve further synthesis and characterization studies, investigation of its potential biological activities, and exploration of its possible applications in various fields .

properties

IUPAC Name

3-fluoro-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3S/c20-17-6-3-5-16(15-17)19(25)22-9-4-14-28(26,27)24-12-10-23(11-13-24)18-7-1-2-8-21-18/h1-3,5-8,15H,4,9-14H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCUMHMUGSVZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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